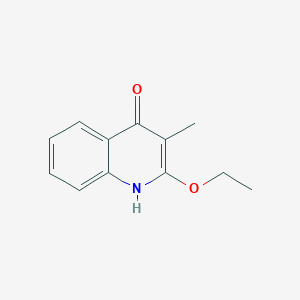

2-Ethoxy-3-methylquinolin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

105677-47-2 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-ethoxy-3-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12-8(2)11(14)9-6-4-5-7-10(9)13-12/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

RKSVCZOSLDPISL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=O)C2=CC=CC=C2N1)C |

Canonical SMILES |

CCOC1=C(C(=O)C2=CC=CC=C2N1)C |

Synonyms |

4-Quinolinol,2-ethoxy-3-methyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Ethoxy-3-methylquinolin-4-ol, a substituted quinolinol derivative. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 4-hydroxy-3-methyl-2(1H)-quinolone, followed by a selective O-ethylation to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The initial step involves the synthesis of the quinolinone core via a Conrad-Limpach or a related cyclization reaction. The subsequent step introduces the ethoxy group at the 2-position through an O-alkylation reaction.

The proposed pathway is as follows:

-

Step 1: Synthesis of 4-hydroxy-3-methyl-2(1H)-quinolone (Intermediate 1) This step employs a thermal cyclization reaction, a variant of the Conrad-Limpach synthesis, by reacting aniline with diethyl methylmalonate.

-

Step 2: Synthesis of this compound (Final Product) This step involves the selective O-ethylation of the intermediate, 4-hydroxy-3-methyl-2(1H)-quinolone, using ethyl iodide in the presence of a base.

The overall synthetic scheme is depicted in the workflow diagram below.

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-3-methyl-2(1H)-quinolone

This procedure is based on the principles of the Conrad-Limpach and Gould-Jacobs reactions, which involve the condensation of an aniline with a β-dicarbonyl compound followed by thermal cyclization.[1][2]

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and diethyl methylmalonate (1.1 eq).

-

Condensation: Heat the reaction mixture at 140-150 °C for 2-3 hours. During this time, the initial condensation reaction occurs with the elimination of ethanol.

-

Cyclization: Increase the temperature of the reaction mixture to approximately 250 °C and maintain for 30-60 minutes to induce thermal cyclization. The use of a high-boiling point solvent such as Dowtherm A can facilitate this step.

-

Work-up and Purification: After cooling to room temperature, the solidified reaction mixture is triturated with a suitable solvent like ethanol or diethyl ether. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 4-hydroxy-3-methyl-2(1H)-quinolone as a solid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of this compound

This procedure follows a general method for the O-alkylation of 4(1H)-quinolones.[3] The regioselectivity of the alkylation (O- vs. N-alkylation) can be influenced by the reaction conditions.[4] The use of a polar aprotic solvent like DMF and a carbonate base generally favors O-alkylation.

Experimental Procedure:

-

Reaction Setup: To a stirred solution of 4-hydroxy-3-methyl-2(1H)-quinolone (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) at room temperature.

-

Addition of Alkylating Agent: Stir the resulting suspension at 50 °C for 30 minutes. Then, add ethyl iodide (1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 50 °C and stir for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, remove the solvent in vacuo. Resuspend the resulting residue in ethyl acetate and water, and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions

| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Temperature (°C) | Time (h) |

| 1 | Aniline | Diethyl methylmalonate | Dowtherm A (optional) | 140-150 then 250 | 2-4 |

| 2 | 4-hydroxy-3-methyl-2(1H)-quinolone | Ethyl Iodide | K₂CO₃, DMF | 50 | 8 |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| 4-hydroxy-3-methyl-2(1H)-quinolone | C₁₀H₉NO₂ | 175.18 | Solid | Not specified, typically moderate to good |

| This compound | C₁₂H₁₃NO₂ | 203.24 | Solid | Not specified, typically moderate to good |

Table 3: Spectroscopic Data for 4-hydroxy-3-methyl-2(1H)-quinolone [5]

| Spectroscopic Technique | Data |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 11.30 (s, 1H, NH), 7.85 (d, J=7.9 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H), 7.23 (d, J=8.1 Hz, 1H), 7.12 (t, J=7.5 Hz, 1H), 1.98 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ 164.0, 157.4, 137.4, 129.8, 122.7, 121.2, 115.8, 115.0, 106.9, 9.6 |

| HRESITOFMS | m/z: [M+Na]⁺ calcd for C₁₀H₉NNaO₂: 198.0526; found: 198.0525 |

| IR (ATR) | νₘₐₓ: 3268, 3186, 2958, 2927, 1595, 1486, 1387, 1354, 1243, 1026, 772, 761, 692, 664 cm⁻¹ |

| UV (MeOH) | λₘₐₓ nm (ε): 312 (2300), 226 (12000) |

Logical Relationships and Workflow

The logical flow of the experimental process, from starting materials to the final product, is illustrated in the following diagram. This workflow highlights the key transformations and the progression of the synthesis.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a reference for the spectroscopic characterization of the heterocyclic compound 2-Ethoxy-3-methylquinolin-4-ol. Due to the absence of publicly available experimental data for this specific molecule, this document outlines the theoretical spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The methodologies provided are standard protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known chemical shifts, vibrational frequencies, and fragmentation patterns of analogous quinoline and substituted aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 - 1.6 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.4 - 4.6 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ |

| ~7.2 - 8.0 | Multiplet | 4H | Aromatic Protons (H5, H6, H7, H8) |

| ~10.0 - 12.0 | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14 - 16 | -O-CH₂-CH₃ |

| ~18 - 22 | Ar-CH₃ |

| ~65 - 70 | -O-CH₂ -CH₃ |

| ~110 - 140 | Aromatic and Quaternary Carbons |

| ~160 - 165 | C2 (Attached to Ethoxy Group) |

| ~175 - 180 | C4 (Attached to Hydroxyl Group) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1600 | Strong | C=C Aromatic Ring Stretch |

| 1580 - 1560 | Strong | C=N Stretch |

| 1250 - 1200 | Strong | C-O Stretch (Ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 203 | ~100 | [M]⁺ (Molecular Ion) |

| 188 | Variable | [M - CH₃]⁺ |

| 175 | Variable | [M - C₂H₄]⁺ |

| 174 | Variable | [M - C₂H₅]⁺ |

| 146 | Variable | [M - C₂H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Unraveling the Therapeutic Potential of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Guide to Putative Mechanisms of Action

For Immediate Release

Disclaimer: This document addresses the hypothetical mechanisms of action for 2-Ethoxy-3-methylquinolin-4-ol. As of the latest literature review, no specific biological or pharmacological studies have been published for this compound. The following guide is based on the known activities of the broader quinolin-4-ol chemical class and is intended to provide a foundational framework for future research.

Executive Summary

This compound is a small molecule belonging to the quinolin-4-ol family of heterocyclic compounds. While direct studies on its biological effects are currently unavailable, the quinolin-4-ol scaffold is a recognized pharmacophore present in numerous compounds with diverse and potent biological activities. This technical guide consolidates the known mechanisms of action of structurally related quinolin-4-ol derivatives to propose and elaborate on potential therapeutic avenues for this compound. The primary putative mechanisms identified within this class include G protein-coupled receptor 84 (GPR84) antagonism, broad anti-inflammatory activity, and interference with bacterial quorum sensing pathways. This document provides a detailed overview of these potential mechanisms, relevant experimental protocols for their investigation, and quantitative data from analogous compounds to guide future research and drug development efforts.

The Quinolin-4-ol Scaffold: A Platform for Diverse Bioactivity

The quinoline ring system is a prominent structural motif in a wide array of pharmacologically active compounds. The addition of a hydroxyl group at the 4-position, creating the quinolin-4-ol core, imparts specific physicochemical properties that facilitate interactions with various biological targets. The further substitution with an ethoxy group at the 2-position and a methyl group at the 3-position, as in this compound, is anticipated to modulate the molecule's potency, selectivity, and pharmacokinetic profile.

Putative Mechanism of Action 1: GPR84 Antagonism

GPR84 is a G protein-coupled receptor primarily expressed on immune cells, including monocytes, macrophages, and neutrophils. It is activated by medium-chain fatty acids and is considered a pro-inflammatory receptor.[1] Antagonism of GPR84 is a promising strategy for the treatment of chronic inflammatory diseases. Several quinolin-4-ol derivatives have been identified as potent GPR84 antagonists.

Signaling Pathway

GPR84 couples primarily to the pertussis toxin-sensitive Gi/o pathway.[1] Upon activation by an agonist, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate other downstream effectors, such as phospholipase C (PLC), leading to calcium mobilization. An antagonist like a quinolin-4-ol derivative would block the binding of endogenous or exogenous agonists, thereby preventing these downstream signaling events.

Quantitative Data for Related Quinolin-4-ol GPR84 Antagonists

While no data exists for this compound, the following table summarizes the activity of other quinolin-4-ol derivatives as GPR84 antagonists to provide a benchmark for potential efficacy.

| Compound ID | Structure | IC50 (nM) | Assay Type |

| GPR84 Antagonist 1 | [Structure not publicly available] | High Affinity | Calcium Mobilization |

| GPR84 Antagonist 2 | [Structure not publicly available] | 8.95 | Calcium Mobilization |

Data sourced from publicly available information on GPR84 antagonists.[1]

Experimental Protocol: Calcium Mobilization Assay for GPR84 Antagonism

This protocol is designed to screen for GPR84 antagonists by measuring their ability to block agonist-induced calcium mobilization in a recombinant cell line.

-

Cell Culture: Maintain HEK293 cells stably co-expressing human GPR84 and a promiscuous G-protein (e.g., Gα16) in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test compound (this compound) or a known antagonist (control) to the wells. Incubate for 10-30 minutes.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading. Add a known GPR84 agonist (e.g., 6-OAU) at a concentration that elicits a submaximal response (EC80).[2][3]

-

Data Analysis: Measure the peak fluorescence intensity after agonist addition. The antagonist effect is calculated as the percentage inhibition of the agonist-induced response. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Putative Mechanism of Action 2: Anti-inflammatory Activity

The quinoline framework is a core component of several anti-inflammatory agents.[4][5] The mechanism of action for these compounds often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production.

Signaling Pathway

Inflammation is a complex process often initiated by cellular damage or pathogens, leading to the production of arachidonic acid from the cell membrane. COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting COX enzymes.[6][7] A quinolin-4-ol derivative could potentially exert its anti-inflammatory effects through a similar mechanism.

Experimental Protocol: In Vitro Anti-inflammatory Assays

A tiered approach can be used to evaluate the anti-inflammatory potential of this compound.

A. Inhibition of Egg Albumin Denaturation Assay: [8]

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce protein denaturation by heating at 70°C for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation. A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.

B. Lipopolysaccharide (LPS)-Induced Cytokine Release in THP-1 Cells: [9]

-

Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for 4-24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine release and calculate IC50 values.

Putative Mechanism of Action 3: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[10][11][12] This system regulates virulence factor production and biofilm formation in many pathogenic bacteria, such as Pseudomonas aeruginosa.[10][12] Inhibition of QS is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. Quinoline-based compounds have been shown to interfere with QS systems.

Signaling Pathway (Pseudomonas aeruginosa Las System)

In P. aeruginosa, the LasI/LasR system is a key QS circuit.[12] The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[12] As the bacterial population grows, 3-oxo-C12-HSL accumulates.[12] At a threshold concentration, it binds to and activates the transcriptional regulator LasR.[12] The LasR-autoinducer complex then binds to specific DNA sequences, activating the transcription of virulence genes.[12] A quinolin-4-ol derivative could potentially inhibit this pathway by blocking the autoinducer synthase, competing with the autoinducer for binding to the regulator, or destabilizing the regulator protein.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant therapeutic potential, inferred from the well-documented bioactivities of its parent chemical class. The putative mechanisms of action—GPR84 antagonism, anti-inflammatory effects, and quorum sensing inhibition—offer a clear roadmap for future investigation. The experimental protocols detailed in this guide provide a robust framework for initiating the pharmacological characterization of this compound. Further research, including in silico modeling, in vitro screening as outlined, and subsequent in vivo efficacy and safety studies, is essential to validate these hypotheses and unlock the full therapeutic potential of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Potential Therapeutic Targets of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel compound, 2-Ethoxy-3-methylquinolin-4-ol. While direct experimental data for this specific molecule is not yet available in published literature, its core structure, the quinolin-4-ol scaffold, is a well-established pharmacophore. This document synthesizes current research on structurally related quinolinone and quinolone analogues to extrapolate the most probable biological targets and therapeutic applications. The primary focus is on two key proteins: the Cannabinoid Receptor 2 (CB2) and Glycogen Synthase Kinase 3 (GSK-3). This guide provides an in-depth analysis of the signaling pathways associated with these targets, detailed experimental protocols for assessing compound activity, and a summary of quantitative data from relevant analogues to inform future research and development efforts.

Introduction: The Quinolin-4-ol Scaffold

The quinoline and quinolinone ring systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The 4-hydroxy-2-quinolone motif, in particular, has been identified in compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and immunomodulatory properties. The specific substitutions on the quinolinone core, such as the ethoxy and methyl groups in this compound, are expected to significantly influence its pharmacokinetic and pharmacodynamic properties, including target affinity and selectivity.

Potential Therapeutic Target I: Cannabinoid Receptor 2 (CB2)

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including B cells, T cells, and macrophages.[1] Unlike the CB1 receptor, which is primarily found in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 activation is not associated with psychotropic effects. This makes it an attractive therapeutic target for a variety of pathologies.

Rationale for Targeting CB2

Activation of the CB2 receptor is known to modulate immune and inflammatory responses.[2] Consequently, CB2 agonists are being investigated for the treatment of inflammatory and neuropathic pain, autoimmune disorders, and neurodegenerative diseases. Conversely, CB2 antagonists may have therapeutic potential in certain cancers and liver diseases.[3] The quinolone and quinolinone scaffolds have been successfully utilized to develop both potent and selective CB2 receptor agonists and antagonists.[4][5] The nature of the substituents on the quinoline ring plays a critical role in determining the functional activity (agonist vs. antagonist) of these compounds.[4]

CB2 Signaling Pathway

Upon activation by an agonist, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the transcription of genes involved in inflammation and cell survival.

Potential Therapeutic Target II: Glycogen Synthase Kinase 3 (GSK-3)

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. There are two highly similar isoforms, GSK-3α and GSK-3β.[6] GSK-3 is a key component of the canonical Wnt signaling pathway and is also involved in insulin signaling.[7]

Rationale for Targeting GSK-3

Hyperactivity of GSK-3 has been implicated in the pathophysiology of several diseases, including type 2 diabetes, Alzheimer's disease, bipolar disorder, and various cancers.[7] Therefore, the inhibition of GSK-3 is considered a promising therapeutic strategy. A number of small molecule inhibitors of GSK-3 have been developed, and some have entered clinical trials. Notably, compounds featuring a quinolone moiety have been identified as non-ATP-competitive inhibitors of GSK-3.[6]

GSK-3 in the Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

Quantitative Data for Structurally Related Compounds

The following tables summarize the in vitro activities of various quinolinone and quinolone derivatives against the CB2 receptor and GSK-3. This data provides a benchmark for the potential potency of this compound.

Table 1: In Vitro Activity of Quinolone Derivatives at the Human CB2 Receptor

| Compound ID | Structure | Assay Type | Ki (nM) | EC50 (nM) | IC50 (nM) | Functional Activity | Reference |

| Compound 14 | Fluorinated 2-oxoquinoline | Radioligand Binding | 2.8 | - | - | N/A | [8] |

| Compound 16 | Fluorinated 2-oxoquinoline | Radioligand Binding | 2.4 | - | - | N/A | [8] |

| Compound 19 | Fluorinated 2-oxoquinoline | Radioligand Binding | 0.8 | - | - | N/A | [8] |

| A1 | 1,8-Naphthyridin-2(1H)-one-3-carboxamide | cAMP Assay | - | 28.0 | - | Agonist | [9] |

| A2 | 1,8-Naphthyridin-2(1H)-one-3-carboxamide | cAMP Assay | - | 29.6 | - | Agonist | [9] |

| 18 | 1,8-Naphthyridin-2(1H)-one-3-carboxamide | cAMP Assay | - | - | 59.6 | Antagonist/Inverse Agonist | [9] |

Table 2: In Vitro Activity of Quinolone Derivatives against GSK-3β

| Compound ID | Structure | Assay Type | IC50 (µM) | Inhibition Type | Reference |

| Compound 93 | N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Kinase Assay | 3.01 ± 0.15 | Non-ATP-competitive | [6] |

| Compound 102 | Diazepino-quinoline derivative | Z'-LYTE Kinase Assay | 0.114 | N/A | [10] |

| BRD1652 | Pyrazolo-tetrahydroquinolinone | NanoBRET Assay | 0.0039 - 0.024 | N/A | [11] |

| BRD0209 | Pyrazolo-tetrahydroquinolinone | NanoBRET Assay | 0.0046 - 0.035 | N/A | [11] |

Experimental Protocols

The following are representative protocols for assessing the activity of a test compound, such as this compound, against the CB2 receptor and GSK-3.

CB2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the CB2 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]CP-55,940) and a range of concentrations of the test compound.

-

Incubation: The plate is incubated for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

CB2 Functional Assay (cAMP Accumulation)

This assay determines whether a test compound acts as an agonist, antagonist, or inverse agonist at the CB2 receptor by measuring its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: CHO-hCB2 or HEK293-hCB2 cells are cultured to an appropriate density.

-

Assay Setup: Cells are plated in a 96-well plate and incubated with the test compound at various concentrations.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis:

-

Agonist Mode: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. The EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) is determined.

-

Antagonist Mode: The ability of the test compound to block the effect of a known CB2 agonist is measured to determine antagonist activity and the IC₅₀ value.

-

GSK-3β Kinase Inhibition Assay

This in vitro assay measures the ability of a test compound to inhibit the enzymatic activity of GSK-3β.

Methodology:

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate. Recombinant human GSK-3β enzyme is incubated with a specific substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2) and ATP in the presence of varying concentrations of the test compound.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.

-

LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based assay.

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Based on the extensive research on the quinolinone and quinolone scaffolds, this compound emerges as a promising candidate for drug discovery, with the Cannabinoid Receptor 2 and Glycogen Synthase Kinase 3 as high-priority potential therapeutic targets. The structural features of this compound suggest that it may possess potent and selective activity.

Future research should focus on the synthesis and in vitro profiling of this compound using the experimental protocols outlined in this guide. Initial screening should confirm its binding affinity and functional activity at the CB2 receptor and its inhibitory potential against GSK-3. Subsequent studies should investigate its selectivity against other kinases and GPCRs, as well as its pharmacokinetic properties, to fully elucidate its therapeutic potential. The insights gained from these studies will be crucial for advancing this compound or its optimized analogues into preclinical development for the treatment of inflammatory diseases, neurodegenerative disorders, or cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting GSK-3β enzyme by diazepino-quinolone derivatives | Tropical Journal of Pharmaceutical Research [ajol.info]

- 11. researchgate.net [researchgate.net]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinolinol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of quinolinol compounds, a class of heterocyclic molecules that have become a cornerstone in medicinal chemistry and drug development. From their initial synthesis in the late 19th century to their diverse applications in modern medicine, this document traces the scientific journey of quinolinols, offering detailed experimental protocols, quantitative biological data, and visualizations of key molecular pathways and experimental workflows.

A Historical Perspective: The Dawn of Quinolinol Chemistry

The story of quinolinol compounds begins in the late 19th century, a period of significant advancement in synthetic organic chemistry. The parent scaffold, quinoline, was first synthesized by W. Koenigs in 1879. However, the introduction of a hydroxyl group onto this bicyclic system, giving rise to the quinolinols (or hydroxyquinolines), marked the beginning of a new era of chemical and biological exploration.

The first isolation and characterization of a quinolinol, specifically 8-hydroxyquinoline (also known as oxine), was achieved in 1880 by Hugo Weidel and his student Albert Cobenzl. They produced the compound through the decarboxylation of what they termed "oxycinchoninic acid," derived from cinchonine. Shortly thereafter, the structure of 8-hydroxyquinoline was definitively established by the pioneering work of Zdenko Hans Skraup. These early discoveries were soon followed by the development of versatile synthetic methods that allowed for the creation of a wide array of quinolinol derivatives.

Two of the most significant early synthetic methodologies were the Skraup synthesis and the Camps quinoline synthesis. The Skraup synthesis, a robust method for producing quinolines and their derivatives, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The Camps synthesis, on the other hand, provides a route to hydroxyquinolines through the cyclization of o-acylaminoacetophenones in the presence of a base. These foundational synthetic strategies paved the way for the systematic investigation of the chemical and biological properties of quinolinol compounds.

Foundational Synthetic Methodologies: Detailed Experimental Protocols

The ability to synthesize a diverse range of quinolinol derivatives has been crucial to their development as therapeutic agents. The following sections provide detailed protocols for two of the most historically significant methods for synthesizing the quinolinol core structure.

The Skraup Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a classic and versatile method for the preparation of quinolines. The following protocol is a representative example for the synthesis of 8-hydroxyquinoline.

Materials:

-

o-Aminophenol

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (as an oxidizing agent)

-

Ferrous sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution (for neutralization)

-

Steam distillation apparatus

Procedure:

-

In a large, acid-resistant reaction vessel equipped with a mechanical stirrer and a reflux condenser, carefully add anhydrous glycerol.

-

While stirring, slowly and cautiously add concentrated sulfuric acid to the glycerol. The addition is exothermic and should be done with cooling to maintain control over the temperature.

-

To this mixture, add o-aminophenol and o-nitrophenol. A small amount of ferrous sulfate can be added to make the reaction less violent.

-

Heat the mixture gently under reflux. The reaction is typically vigorous and requires careful monitoring. The temperature is usually maintained in the range of 130-140°C.

-

After the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction.

-

Allow the reaction mixture to cool. Once cooled, cautiously pour the mixture into a large volume of water.

-

Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 7. This will precipitate the crude 8-hydroxyquinoline.

-

The crude product can be purified by steam distillation. The 8-hydroxyquinoline is volatile with steam and will co-distill.

-

Collect the distillate and cool to induce crystallization of the purified 8-hydroxyquinoline.

-

The crystals can be collected by filtration, washed with cold water, and dried.

The Camps Quinoline Synthesis

The Camps synthesis is a valuable method for preparing hydroxyquinolines from o-acylaminoacetophenones.

Materials:

-

o-Acylaminoacetophenone

-

Sodium hydroxide or potassium hydroxide

-

Ethanol or another suitable solvent

-

Hydrochloric acid (for neutralization)

Procedure:

-

Dissolve the starting o-acylaminoacetophenone in a suitable solvent, such as ethanol, in a reaction flask equipped with a reflux condenser.

-

Prepare a solution of sodium hydroxide or potassium hydroxide in the same solvent.

-

Add the basic solution to the solution of the o-acylaminoacetophenone.

-

Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with hydrochloric acid. The product, a hydroxyquinoline, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

Biological Activities of Quinolinol Compounds: Quantitative Data

The quinolinol scaffold has proven to be a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The following tables summarize quantitative data for the antimicrobial and anticancer activities of representative quinolinol compounds.

Antimicrobial Activity

Quinolinols, particularly 8-hydroxyquinoline and its halogenated derivatives, were among the earliest synthetic compounds to be recognized for their antimicrobial properties. Their ability to chelate metal ions is a key mechanism behind their activity.

| Compound | Organism | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 1.56 - 12.5 | [1] |

| Escherichia coli | 6.25 - 50 | [1] | |

| Candida albicans | 3.12 - 25 | [1] | |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Staphylococcus aureus | 0.5 - 4 | [1] |

| Escherichia coli | 4 - 16 | [1] | |

| Candida albicans | 0.25 - 2 | [1] | |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Escherichia coli | 2 - 8 | [1] |

| Staphylococcus aureus | 4 - 16 | [1] |

Anticancer Activity

More recently, quinolinol derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways and the induction of apoptosis.

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-Hydroxyquinoline | MCF-7 (Breast) | 10 - 25 | [2][3] |

| HCT116 (Colon) | 15 - 30 | [2][3] | |

| Clioquinol | PC-3 (Prostate) | 1 - 5 | [4] |

| DU145 (Prostate) | 2 - 8 | [4] | |

| PBT2 (a derivative of 8-hydroxyquinoline) | SH-SY5Y (Neuroblastoma) | 0.5 - 2 | [5] |

Mechanisms of Action and Experimental Workflows: Visualizing the Science

The biological effects of quinolinol compounds are underpinned by their interactions with specific molecular targets and pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and a representative experimental workflow.

Signaling Pathway: Inhibition of FoxM1 by Quinolinol Derivatives

Certain quinolinol derivatives have been shown to exert their anticancer effects by inhibiting the Forkhead box protein M1 (FoxM1) signaling pathway, which is a critical regulator of cell cycle progression and proliferation.

Caption: Inhibition of the FoxM1 signaling pathway by quinolinol derivatives.

Signaling Pathway: Metal Chelation in Neurodegenerative Diseases

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a key mechanism in their proposed therapeutic effect in neurodegenerative diseases like Alzheimer's. By sequestering excess metal ions, they can prevent the formation of toxic protein aggregates and reduce oxidative stress.

Caption: Mechanism of neuroprotection by 8-hydroxyquinoline via metal chelation.

Experimental Workflow: Screening for Antimicrobial Quinolinol Derivatives

The discovery of new and more potent antimicrobial quinolinol derivatives often follows a systematic experimental workflow, from synthesis to biological evaluation.

Caption: A typical experimental workflow for antimicrobial screening of quinolinols.

Conclusion and Future Directions

From their humble beginnings in the late 19th-century laboratory, quinolinol compounds have evolved into a vast and versatile class of molecules with profound implications for human health. Their rich history is a testament to the power of synthetic chemistry to unlock new biological functions. The foundational synthetic methods, such as the Skraup and Camps reactions, provided the initial tools for exploration, while modern medicinal chemistry has refined and expanded the quinolinol arsenal.

The quantitative data presented in this guide highlight the potent antimicrobial and anticancer activities of these compounds, underscoring their continued relevance in the fight against disease. The visualized signaling pathways and experimental workflows offer a glimpse into the molecular mechanisms that drive their biological effects and the systematic processes by which new lead compounds are discovered.

The future of quinolinol research is bright. As our understanding of disease biology deepens, so too will our ability to design and synthesize novel quinolinol derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of new therapeutic areas for this remarkable scaffold, driven by the collaborative efforts of chemists, biologists, and pharmacologists, promises to continue the legacy of innovation that began over a century ago.

References

An In-depth Technical Guide to the Theoretical Studies of 2-Ethoxy-3-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Ethoxy-3-methylquinolin-4-ol, a quinoline derivative with potential therapeutic applications. This document outlines a plausible synthetic route based on established methodologies, details expected spectroscopic data for its characterization, and explores its potential as an anti-inflammatory and antimicrobial agent. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel quinoline compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1] Members of this family have been shown to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, antimalarial, and anticancer effects.[1] The core bicyclic structure of quinoline provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological activity.

Synthesis and Characterization

A plausible and well-established method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[3]

Proposed Synthetic Protocol (Based on the Conrad-Limpach Reaction)

A potential synthetic pathway for this compound is proposed to proceed in two main steps:

-

Condensation: Aniline is reacted with ethyl 2-ethoxyacetoacetate. This step forms an enamine intermediate.

-

Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures to yield the final product, this compound.

A detailed, hypothetical experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

Ethyl 2-ethoxyacetoacetate

-

Dowtherm A (or other high-boiling point solvent)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Step 1: Condensation. In a round-bottom flask, equimolar amounts of aniline and ethyl 2-ethoxyacetoacetate are mixed. The reaction can be catalyzed by a small amount of acid (e.g., a few drops of concentrated HCl). The mixture is stirred at room temperature for 2-4 hours to form the enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization. The crude enamine from Step 1 is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to approximately 250°C for 30-60 minutes.[3] This high temperature facilitates the intramolecular cyclization to form the quinolin-4-ol ring system.

-

Step 3: Isolation and Purification. After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethanol) to precipitate the product. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization to afford this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~4.1 | q | 2H | -OCH₂ CH₃ |

| ~7.2-8.0 | m | 4H | Aromatic protons |

| ~11.0 | s (br) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -OCH₂CH₃ |

| ~18 | Ar-CH₃ |

| ~65 | -OCH₂ CH₃ |

| ~110-140 | Aromatic carbons |

| ~160 | C4-OH |

| ~175 | C2-OEt |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (broad) |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (from tautomeric form) |

| ~1600, 1480 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M]+ | Molecular ion peak |

| [M-28]+ | Loss of ethylene (C₂H₄) |

| [M-45]+ | Loss of ethoxy group (•OC₂H₅) |

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of other quinolin-4-ol derivatives, this compound is hypothesized to exhibit both anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Quinolone derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways.[4] A key pathway often implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5]

Proposed Mechanism of Action:

It is postulated that this compound may inhibit the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may interfere with this process, possibly by inhibiting the IκB kinase (IKK) complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.

Antimicrobial Activity

Quinolones are a well-established class of antibiotics.[6][7] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][8] These enzymes are essential for bacterial DNA replication, transcription, and repair.

Proposed Mechanism of Action:

This compound is likely to function as a bacterial DNA gyrase inhibitor. By binding to the enzyme-DNA complex, the compound would stabilize the cleaved DNA strands, preventing their re-ligation.[6] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Conclusion

While direct experimental validation is pending, the theoretical analysis of this compound, based on the well-documented chemistry and pharmacology of related quinoline derivatives, suggests that it is a promising candidate for further investigation. The proposed Conrad-Limpach synthesis offers a viable route for its preparation. The predicted spectroscopic data provides a benchmark for its future characterization. Furthermore, the potential for this compound to act as both an anti-inflammatory and antimicrobial agent, through the inhibition of the NF-κB signaling pathway and bacterial DNA gyrase respectively, warrants its consideration in drug discovery and development programs. This technical guide serves as a foundational resource to stimulate and guide future experimental research into the therapeutic potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. synarchive.com [synarchive.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for "2-Ethoxy-3-methylquinolin-4-ol" synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Ethoxy-3-methylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the Conrad-Limpach reaction, a reliable and well-established method for the preparation of 4-hydroxyquinolines. The protocol outlines a two-step process: the initial condensation of o-ethoxyaniline with ethyl 2-methylacetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final product. This application note includes a comprehensive methodology, a summary of reagents and expected data in tabular format, and a visual representation of the experimental workflow.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has made them a focal point in drug development. The 4-hydroxyquinoline (or 4-quinolone) scaffold is of particular importance. The synthesis of specifically substituted quinolones, such as this compound, is crucial for the exploration of structure-activity relationships (SAR) in various therapeutic areas. The Conrad-Limpach synthesis offers a versatile and effective route to access these compounds.[1][2] It involves the reaction of an aniline with a β-ketoester.[1][3] The initial reaction forms a Schiff base or, more accurately, an enamine intermediate, which upon heating to high temperatures, undergoes cyclization to form the 4-hydroxyquinoline ring system.[1][3]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Supplier |

| o-Ethoxyaniline | C₈H₁₁NO | 137.18 | 50 | 6.86 g | Sigma-Aldrich |

| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | 55 | 7.93 g | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~0.5 mL | Fisher Scientific |

| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | 170.21 / 154.21 | - | 150 mL | Dow Chemical |

| Toluene | C₇H₈ | 92.14 | - | As needed | VWR |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | VWR |

Table 2: Expected Product Characterization

| Property | Expected Value |

| Product Name | This compound |

| Chemical Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Off-white to light brown solid |

| Yield | 60-75% |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.5 (s, 1H, OH), 7.8-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 2.1 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 175 (C=O), 155 (C-O), 140, 132, 125, 122, 121, 118 (Ar-C), 115 (C-CH₃), 65 (OCH₂), 15 (CH₃), 14 (OCH₂CH₃) |

| IR (KBr) ν (cm⁻¹) | 3300-2500 (br, O-H), 1640 (C=O), 1600, 1580 (C=C, Ar) |

Experimental Protocol

This protocol is divided into two main stages: the formation of the enamine intermediate and its subsequent thermal cyclization.

Part 1: Synthesis of Ethyl 3-((2-ethoxyphenyl)amino)-2-methylbut-2-enoate (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-ethoxyaniline (6.86 g, 50 mmol) and ethyl 2-methylacetoacetate (7.93 g, 55 mmol).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reaction Conditions: Heat the mixture with stirring in an oil bath at 110-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. Water will be formed as a byproduct.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (water and excess acetic acid) under reduced pressure using a rotary evaporator. The resulting crude oil is the enamine intermediate and can be used in the next step without further purification.

Part 2: Thermal Cyclization to this compound

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head, add 150 mL of Dowtherm A.[4] Heat the solvent to 250 °C with stirring.

-

Addition of Intermediate: Slowly add the crude enamine intermediate from Part 1 dropwise to the hot Dowtherm A over a period of 30-45 minutes. Ethanol will be generated during the cyclization and will distill off.

-

Reaction Conditions: Maintain the reaction temperature at 250-255 °C for 30 minutes after the addition is complete. The product is expected to precipitate from the hot solvent.

-

Isolation: Allow the reaction mixture to cool to below 100 °C.

-

Filtration: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with toluene followed by hexanes to remove the high-boiling solvent (Dowtherm A).

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

o-Ethoxyaniline is toxic and should be handled with care.

-

The thermal cyclization is performed at high temperatures. Appropriate precautions should be taken to avoid burns. Dowtherm A is a high-boiling heat transfer fluid and should be handled with care at elevated temperatures.

References

Application Notes: Utilizing Tetrahydrobenzo[h]quinoline in Cancer Cell Culture Assays

Introduction

Tetrahydrobenzo[h]quinoline is a quinoline derivative that has demonstrated significant anti-proliferative and apoptotic effects on human breast cancer cells. This compound presents a promising avenue for research into novel anticancer agents. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic activity of tetrahydrobenzo[h]quinoline in cell culture, with a specific focus on the MCF-7 human breast cancer cell line.

Mechanism of Action

Quinoline derivatives, as a class of compounds, are known to exert their anticancer effects through various mechanisms, including the inhibition of cell migration, disruption of angiogenesis, and induction of apoptosis. In studies involving MCF-7 cells, tetrahydrobenzo[h]quinoline has been shown to induce apoptosis, a form of programmed cell death. This process is accompanied by characteristic morphological changes such as nuclear shrinkage, chromatin condensation, and the formation of apoptotic bodies. A key molecular event in this process is the downregulation of the anti-apoptotic protein Bcl-2. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. The downregulation of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases, which execute the apoptotic program.

Data Presentation

The cytotoxic effects of tetrahydrobenzo[h]quinoline on MCF-7 cells have been quantified using the MTT assay to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.

| Cell Line | Compound | Exposure Time (hours) | IC50 (µM) |

| MCF-7 | Tetrahydrobenzo[h]quinoline | 24 | 10 |

| MCF-7 | Tetrahydrobenzo[h]quinoline | 48 | 7.5 |

Experimental Protocols

Herein, we provide detailed protocols for the evaluation of tetrahydrobenzo[h]quinoline's effects on cancer cell lines.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the procedure to determine the cytotoxic effects of tetrahydrobenzo[h]quinoline on MCF-7 cells.

Materials:

-

Tetrahydrobenzo[h]quinoline

-

MCF-7 human breast cancer cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until 80-90% confluency.

-

Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of tetrahydrobenzo[h]quinoline in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

-

Incubate the plate for 24 or 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Protocol 2: Analysis of Apoptosis by TUNEL Assay

This protocol describes the detection of apoptosis in MCF-7 cells treated with tetrahydrobenzo[h]quinoline using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation.

Materials:

-

Tetrahydrobenzo[h]quinoline

-

MCF-7 cells

-

Culture medium and reagents (as in Protocol 1)

-

6-well cell culture plates or chamber slides

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL assay kit (containing TdT enzyme and labeled nucleotides)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed MCF-7 cells in 6-well plates or on chamber slides at an appropriate density.

-

Allow cells to attach for 24 hours.

-

Treat the cells with tetrahydrobenzo[h]quinoline at its IC50 concentration (e.g., 7.5 µM for 48 hours) and a vehicle control.

-

-

Cell Fixation and Permeabilization:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash the cells twice with PBS.

-

-

TUNEL Staining:

-

Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour, protected from light.

-

-

Microscopy:

-

Wash the cells twice with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence (typically green), while all cell nuclei will be stained with DAPI (blue).

-

-

Quantification:

-

Count the number of TUNEL-positive cells and the total number of cells in several random fields of view.

-

Calculate the percentage of apoptotic cells.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in MCF-7 cells treated with tetrahydrobenzo[h]quinoline using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Tetrahydrobenzo[h]quinoline

-

MCF-7 cells

-

Culture medium and reagents (as in Protocol 1)

-

6-well cell culture plates

-

PBS

-

Cold 70% Ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed MCF-7 cells in 6-well plates and allow them to attach.

-

Treat the cells with tetrahydrobenzo[h]quinoline at its IC50 concentration and a vehicle control for the desired time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, including the supernatant to collect any floating apoptotic cells.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash them with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity). An increase in the Sub-G1 peak is indicative of apoptosis.

-

Visualizations

Application Notes and Protocols: "2-Ethoxy-3-methylquinolin-4-ol" as a Fluorescent Probe

Introduction

"2-Ethoxy-3-methylquinolin-4-ol" is a heterocyclic organic compound belonging to the quinolinol family. Quinoline derivatives are known for their fluorescent properties and have been explored as probes in various biological and chemical sensing applications.[1][2][3][4] The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) mechanisms and can be sensitive to the local environment, making them valuable tools for studying cellular processes and detecting specific analytes.[1][5] The presence of an ethoxy group at the 2-position and a methyl group at the 3-position may influence the photophysical properties of the quinolin-4-ol core, potentially affecting its quantum yield, Stokes shift, and sensitivity to environmental polarity.

Potential Applications

Based on the properties of similar quinoline derivatives, "this compound" holds potential for the following applications:

-

Cellular Imaging: As a fluorescent probe for visualizing cellular structures and organelles. Quinoline-based probes have been successfully used for imaging lysosomes and lipid droplets.[1][2][4]

-

pH Sensing: The fluorescence of quinolinol derivatives can be pH-dependent, making them potential candidates for monitoring intracellular pH changes.[6][7]

-

Ion Sensing: Certain quinoline scaffolds exhibit changes in fluorescence upon binding to metal ions, suggesting a possible application in detecting specific cations.[5][8]

-

Drug Development: Fluorescent analogs of bioactive molecules can be used to study their mechanism of action and cellular distribution.[9]

Photophysical Properties (Hypothetical)

The following table summarizes the hypothetical photophysical properties of "this compound" based on data from related 4-hydroxyquinoline compounds. These values are estimations and require experimental verification.

| Property | Estimated Value/Range | Notes |

| Excitation Maximum (λex) | 330 - 370 nm | Based on the UV-Vis absorption of 4-hydroxyquinoline and its derivatives. The exact maximum may vary depending on the solvent. |

| Emission Maximum (λem) | 400 - 480 nm | Expected to be in the blue to cyan region of the spectrum. The emission is likely to show solvatochromism (a shift in wavelength with solvent polarity). |

| Quantum Yield (ΦF) | 0.1 - 0.6 | The quantum yield of 4-hydroxyquinoline is reported to be around 0.35 in neutral aqueous solutions. Substituents and solvent can significantly influence this value. The presence of DMSO can either decrease or increase the quantum yield depending on the specific structure.[10][11] |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | A typical range for quinoline-based chromophores. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in water. | Quinolinol derivatives often require organic solvents for initial stock solution preparation. |

Experimental Protocols

Objective: To prepare a concentrated stock solution of "this compound" for use in experiments.

Materials:

-

"this compound" solid

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Protocol:

-

Weigh out a precise amount of "this compound" (e.g., 1 mg).

-

Dissolve the solid in an appropriate volume of DMSO to achieve a desired stock concentration (e.g., 1 mM).

-

Vortex the solution until the solid is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

Objective: To determine the excitation and emission spectra of "this compound".

Materials:

-

Stock solution of "this compound"

-

Solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol)

-

Quartz cuvettes

-

Fluorometer

Protocol:

-

Dilute the stock solution of "this compound" to a final concentration of 1-10 µM in the desired solvent.

-

Transfer the solution to a quartz cuvette.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm).

-

Emission Spectrum: Set the excitation wavelength to the determined maximum from the previous step and scan a range of emission wavelengths (e.g., 380-600 nm).

-

Record the spectra and identify the excitation and emission maxima.

Objective: To visualize the intracellular distribution of "this compound" in cultured cells.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

Stock solution of "this compound"

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's spectra)

Protocol:

-

Grow cells to the desired confluency on a suitable imaging substrate.

-

Prepare a working solution of "this compound" by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. Incubation time may need optimization.

-

After incubation, remove the loading medium and wash the cells twice with PBS.

-

Add fresh, pre-warmed cell culture medium or an imaging buffer to the cells.

-

Image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Expeditious Synthesis of Quinoline-Pyrene-Based Ratiometric Fluorescent Probes for Targeting Lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 9. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of 2-Ethoxy-3-methylquinolin-4-ol

These application notes provide a comprehensive overview of hypothetical, yet scientifically plausible, analytical methods for the quantification of 2-Ethoxy-3-methylquinolin-4-ol. The protocols are designed for researchers, scientists, and professionals in drug development and are based on common analytical techniques used for similar small molecule compounds.

Introduction

This compound is a quinolinol derivative with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control, and various research applications. This document outlines three robust analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the performance characteristics of the three proposed analytical methods is presented below. These values are representative and may vary based on instrumentation and experimental conditions.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |